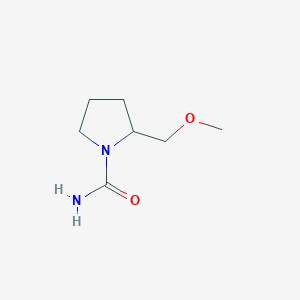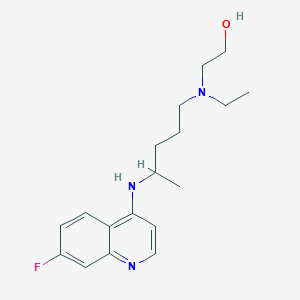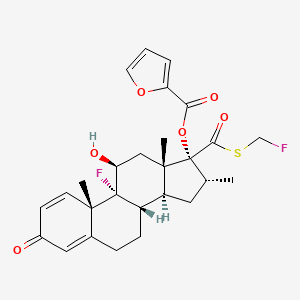
N-Methyl Prochlorperazine Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Prochlorperazine Iodide is a chemical compound derived from prochlorperazine, a phenothiazine derivative Prochlorperazine is widely used as an antiemetic and antipsychotic agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Prochlorperazine Iodide typically involves the methylation of prochlorperazine. One common method is the reaction of prochlorperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Prochlorperazine Iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be displaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
N-Methyl Prochlorperazine Iodide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methyl Prochlorperazine Iodide is primarily related to its anti-dopaminergic effects. It blocks D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. This inhibition results in the blockade of postsynaptic dopamine receptors in the mesolimbic system, leading to increased dopamine turnover . Additionally, it exhibits strong alpha-adrenergic and anticholinergic blocking effects .
Comparación Con Compuestos Similares
Similar Compounds
Prochlorperazine: The parent compound, used as an antiemetic and antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A phenothiazine derivative with a longer duration of action.
Uniqueness
The methylation increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects more efficiently .
Propiedades
Fórmula molecular |
C21H27ClIN3S |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;iodide |
InChI |
InChI=1S/C21H27ClN3S.HI/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BIMUGSVDXHTKJF-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)



![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)



